molecular formula C15H15NO3 B104424 Coumarin, 3-(piperidinocarbonyl)- CAS No. 18144-51-9

Coumarin, 3-(piperidinocarbonyl)-

Cat. No. B104424
CAS RN: 18144-51-9
M. Wt: 257.28 g/mol
InChI Key: RPDYHHVRQGESJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-(piperidinocarbonyl)-, also known as Coumarin-3-carboxylic acid piperidide, is a chemical compound that belongs to the coumarin family. It is known to exhibit a wide range of biological activities, making it an important compound in medicinal chemistry research.

Mechanism Of Action

The mechanism of action of Coumarin, 3-(piperidinocarbonyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It also exhibits antioxidant activity by scavenging free radicals.

Biochemical And Physiological Effects

Coumarin, 3-(piperidinocarbonyl)- has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-viral activity by inhibiting the replication of viruses such as HIV, hepatitis B, and herpes simplex virus.

Advantages And Limitations For Lab Experiments

Coumarin, 3-(piperidinocarbonyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and exhibits a wide range of biological activities. However, it has some limitations as well. It is relatively unstable and prone to degradation under certain conditions. It also exhibits poor solubility in water, which can limit its use in certain assays.

Future Directions

Coumarin, 3-(piperidinocarbonyl)- has several potential future directions for research. It can be further studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It can also be modified to improve its solubility and stability. Additionally, its potential as a neuroprotective and cardioprotective agent can be explored further. Overall, Coumarin, 3-(piperidinocarbonyl)- is a promising compound with several potential applications in medicinal chemistry research.

Synthesis Methods

Coumarin, 3-(piperidinocarbonyl)- can be synthesized by reacting 3-hydroxycoumarin with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Coumarin, 3-(piperidinocarbonyl)- has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, anti-microbial, and anti-oxidant properties. It has also been shown to have neuroprotective and cardioprotective effects.

properties

CAS RN

18144-51-9

Product Name

Coumarin, 3-(piperidinocarbonyl)-

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

3-(piperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)12-10-11-6-2-3-7-13(11)19-15(12)18/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

RPDYHHVRQGESJA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O

Other CAS RN

18144-51-9

Origin of Product

United States

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